ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a fused triazinoindole core linked via a sulfanyl-acetamido bridge to a 4-methylthiazole-5-carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S2/c1-4-26-13-9-7-6-8-12(13)15-17(26)23-20(25-24-15)30-10-14(27)22-19-21-11(3)16(31-19)18(28)29-5-2/h6-9H,4-5,10H2,1-3H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFRIONULLSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=C(S4)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The key starting materials include 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole and various thiazole derivatives. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways within cells. The compound is known to bind to specific proteins or enzymes, leading to the inhibition of their activity. For example, it may inhibit key enzymes involved in DNA replication or repair, thereby preventing cancer cell proliferation . Additionally, it can induce apoptosis through the mitochondrial pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or synthetic pathways. Below is a detailed analysis based on available evidence:
Thiazole Carboxylate Derivatives
- ETHYL (2Z)-2-[(2,3-DIMETHYLPHENYL)IMINO]-3-(2-HYDROXYETHYL)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE (C₁₇H₂₂N₂O₃S, M = 334.43 g/mol) : Key Differences: Lacks the triazinoindole and sulfanyl-acetamido groups but shares the ethyl carboxylate and methyl-substituted thiazole. Implications: The absence of the triazinoindole system likely reduces interactions with planar biological targets (e.g., DNA intercalation), while the hydroxyethyl group may improve solubility compared to the target compound.
Thiophene and Pyrazole Hybrids
- Structural Contrast: Replaces the triazinoindole with a diaminothiophene-pyrazole hybrid. The diaminothiophene may confer redox activity, unlike the electron-deficient triazinoindole.
Pharmacopeial Thiazole-Ureido Compounds
- (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...]ureido}-3-methylbutanamide : Functional Groups: Shares the thiazole-carbamate motif but incorporates ureido and hydroxy groups in a peptide-like backbone. Biological Relevance: Such structures are often protease inhibitors.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: The target compound’s thiazole formation may align with methods described for compound 7b, where ethyl cyanoacetate and sulfur participate in heterocyclization .
- Solubility vs. Bioavailability : The ethyl ester in the target compound and ETHYL (2Z)-[...]CARBOXYLATE both balance lipophilicity and hydrolytic stability, critical for oral administration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
